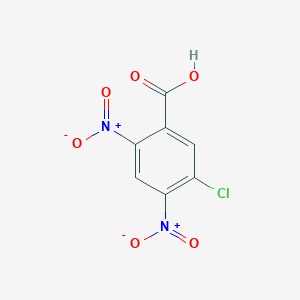

Ácido 5-cloro-2,4-dinitrobenzóico

Descripción general

Descripción

5-Chloro-2,4-dinitrobenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly discussed in the provided papers, related compounds such as 5-chloro-2,3,4-trifluorobenzoic acid and 4-chloro-3,5-dinitrobenzoic acid are mentioned, which suggests that 5-chloro-2,4-dinitrobenzoic acid could potentially be used in similar contexts, such as in the synthesis of pharmaceuticals or as a component in co-crystallization studies to understand molecular interactions.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, selective reduction, diazotisation, and chlorination to obtain 5-chloro-2,3,4-trifluorobenzoic acid . Another synthesis method for 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves the Sandmeyer reaction, bromination, and Grignard reaction . These methods could potentially be adapted for the synthesis of 5-chloro-2,4-dinitrobenzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

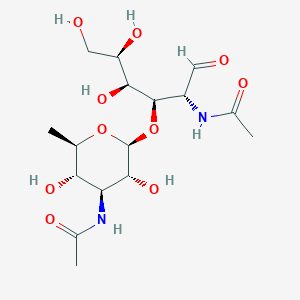

The molecular structure of 5-chloro-2,4-dinitrobenzoic acid would likely exhibit strong electron-withdrawing effects due to the presence of nitro groups, which could influence its reactivity and interaction with other molecules. Co-crystallization studies of similar compounds, such as 4-chloro-3,5-dinitrobenzoic acid, have been used to determine crystal structures and understand molecular interactions .

Chemical Reactions Analysis

While the specific chemical reactions of 5-chloro-2,4-dinitrobenzoic acid are not detailed in the provided papers, the presence of nitro groups and a chloro substituent suggests that it could participate in various chemical reactions. For example, it could potentially undergo further nitration, reduction to form amines, or be used in the formation of amide bonds in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2,4-dinitrobenzoic acid can be inferred from related compounds. For instance, the co-crystallization of 3,5-dinitrobenzoic acid with other molecules has been shown to result in different hydrogen-bonded and π–π-bonded structures, which could also be relevant for 5-chloro-2,4-dinitrobenzoic acid . Additionally, the formation of salts and acid salts with various pharmaceutical agents indicates the potential for 5-chloro-2,4-dinitrobenzoic acid to form similar interactions .

Aplicaciones Científicas De Investigación

Ácido 5-cloro-2,4-dinitrobenzóico: Aplicaciones de investigación científica

Análisis espectrofotométrico: El ácido 5-cloro-2,4-dinitrobenzóico puede utilizarse en métodos espectrofotométricos para la determinación de ciertos compuestos farmacéuticos. Sus propiedades de absorción le permiten actuar como una sonda cromófora, ayudando en el análisis de mezclas complejas mediante electroforesis capilar en zona .

Síntesis de derivados: Este compuesto puede servir como precursor para la síntesis de varios derivados, como los cloruros de benzoílo, que tienen más aplicaciones en la síntesis orgánica y la investigación farmacéutica .

Investigación bioquímica: En la investigación bioquímica, el ácido 5-cloro-2,4-dinitrobenzóico podría utilizarse para estudiar la cinética y los mecanismos de las enzimas, ya que sus análogos estructurales se utilizan a menudo como inhibidores o sustratos de enzimas .

Ciencia de los materiales: Las propiedades del compuesto pueden hacerlo adecuado para su uso en investigación de ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con características ópticas o electrónicas específicas .

Análisis ambiental: Puede emplearse como estándar o reactivo en el análisis ambiental para detectar y cuantificar contaminantes, especialmente aquellos relacionados con compuestos aromáticos clorados .

Estudio de complejos moleculares: Los análogos estructurales relacionados del ácido 5-cloro-2,4-dinitrobenzóico se utilizan para estudiar las interacciones con las nucleobases y la producción controlada de complejos moleculares multicomponente, lo que podría implicar aplicaciones similares para este compuesto .

Safety and Hazards

5-Chloro-2,4-dinitrobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

Similar compounds such as 3,5-dinitrobenzoate derivatives have been shown to exhibit antifungal activity . The targets could potentially be enzymes or proteins involved in the survival and proliferation of fungi.

Mode of Action

It’s worth noting that certain 3,5-dinitrobenzoate derivatives have been found to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . This interference could potentially lead to the disruption of the cell membrane’s integrity and function, thereby inhibiting the growth of the fungi.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound might affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway could lead to downstream effects such as impaired cell membrane function and ultimately, cell death.

Result of Action

Based on the potential mode of action, the compound could cause disruption of the fungal cell membrane, leading to cell death .

Propiedades

IUPAC Name |

5-chloro-2,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQOEJCXWMGEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395602 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136833-36-8 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 5-chloro-2,4-dinitrobenzamide mustards, derived from 5-chloro-2,4-dinitrobenzoic acid, influence their potency and selectivity as prodrugs for NTR-mediated GDEPT?

A1: Research indicates that modifications to the amide side chain of 2,4-dinitrobenzamide mustards, synthesized from 5-chloro-2,4-dinitrobenzoic acid, significantly impact their effectiveness as prodrugs for NTR-mediated GDEPT [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)